Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with an acetamido group and a cyclohexanecarboxamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then subjected to acylation with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Its ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 4-acetamidobenzoate: Similar structure but lacks the cyclohexanecarboxamido group.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of the acetamido group.
Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group in place of the acetamido group.
Uniqueness: Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is unique due to the presence of both the cyclohexanecarboxamido and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Biological Activity
Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
This compound features an amide linkage and a benzoate group, which contribute to its biological properties. The compound's structure allows for interactions with various biological macromolecules, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. The amide groups in the structure can form stable complexes with target biomolecules, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also have potential as an antibacterial agent .
- Modulation of Biochemical Pathways : The compound may influence various biochemical pathways related to protein synthesis and metabolism, although specific pathways require further investigation .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in inflammatory responses. For instance, assays measuring the inhibition of cyclooxygenase (COX) enzymes indicated a significant reduction in prostaglandin synthesis, which is crucial in mediating inflammation .
In Vivo Studies
Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. In these studies, administration of the compound resulted in decreased swelling and pain behaviors in models of induced arthritis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-23-17(22)13-7-9-14(10-8-13)19-15(20)11-18-16(21)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCSXMUBQVRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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